molecular formula C20H19N3O3 B5785125 2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

Número de catálogo B5785125
Peso molecular: 349.4 g/mol
Clave InChI: QDRUSTFNBXIFHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613, which is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis.

Aplicaciones Científicas De Investigación

CPI-613 has shown potential applications in various fields of scientific research. The most significant application of CPI-613 is in cancer research, where it has shown promising results in preclinical and clinical studies. CPI-613 has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of reactive oxygen species (ROS). CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mecanismo De Acción

CPI-613 targets the mitochondrial TCA cycle, which is responsible for the production of ATP in cells. CPI-613 binds to the enzymes that are involved in the TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have significant biochemical and physiological effects in cancer cells. CPI-613 disrupts the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPI-613 has several advantages for lab experiments. CPI-613 is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial TCA cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, CPI-613 has some limitations for lab experiments. CPI-613 is a relatively new compound, and more research is needed to understand its full potential. CPI-613 is also a complex compound, and its synthesis requires specialized equipment and expertise.

Direcciones Futuras

There are several future directions for the research on CPI-613. One of the most significant future directions is the development of CPI-613 as a potential anticancer drug. CPI-613 has shown promising results in preclinical and clinical studies, and more research is needed to understand its full potential. Another future direction is the investigation of the mechanism of action of CPI-613. The unique mechanism of action of CPI-613 makes it a promising compound for cancer research, and more research is needed to understand how it targets the mitochondrial TCA cycle. Additionally, the development of new synthesis methods for CPI-613 may lead to the production of more potent analogs that could have even greater potential in cancer treatment.

Métodos De Síntesis

The synthesis of CPI-613 involves the reaction of 2-cyclohexyl-1,3-dioxoimidazolidine-4,5-dicarboxylic acid with pyridine-3-carboxylic acid and isatin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPI-613 as a white crystalline solid with a melting point of 212-214°C.

Propiedades

IUPAC Name

2-cyclohexyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-14-5-4-10-21-12-14)13-8-9-16-17(11-13)20(26)23(19(16)25)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUSTFNBXIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.